4-溴-L-苯丙氨酸

描述

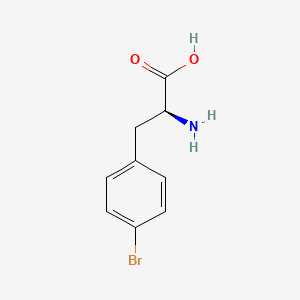

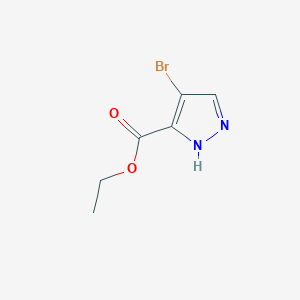

4-Bromo-L-phenylalanine is a derivative of the amino acid phenylalanine, which is characterized by the presence of a bromine atom. This modification can potentially alter the amino acid's properties and reactivity, making it a subject of interest in various biochemical and pharmacological studies.

Synthesis Analysis

The synthesis of brominated phenylalanine derivatives can be achieved through various chemical reactions. For instance, a Heck reaction system has been utilized to synthesize conformationally constrained phenylalanine analogues, such as Hic and Nic, using bromoarenes as substrates, which could be related to the synthesis of 4-Bromo-L-phenylalanine . Additionally, the synthesis of related compounds, such as 4-(phosphonomethyl)phenylalanine, has been reported to proceed via nucleophilic substitution of lithium di-tert-butyl phosphite onto protected 4-bromomethylphenylalanine, suggesting a potential pathway for the synthesis of 4-Bromo-L-phenylalanine .

Molecular Structure Analysis

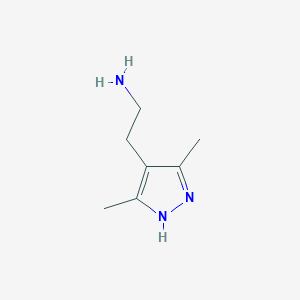

The molecular structure of 4-Bromo-L-phenylalanine would include a phenyl ring substituted with a bromine atom at the para position. This structural modification can influence the molecule's interaction with enzymes and receptors. For example, derivatives of phenylalanine, such as those containing a bromine substituent, have been tested as inhibitors of phenylalanine ammonia-lyase, indicating that the bromine atom can significantly affect the molecule's biological activity .

Chemical Reactions Analysis

Brominated derivatives of phenylalanine can participate in various chemical reactions due to the presence of the reactive bromine atom. These reactions can include substitutions or additions, which can be utilized in the synthesis of more complex molecules or in the modification of proteins. For example, the incorporation of photoactive amino acids into proteins has been explored to control protein function, suggesting that 4-Bromo-L-phenylalanine could potentially be used in similar applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-L-phenylalanine would be influenced by the bromine substituent. The presence of the bromine atom could affect the compound's solubility, stability, and reactivity. For instance, the introduction of brominated amino acids into peptides has been shown to affect their binding affinity and specificity to receptors, as well as their photoreactivity, which could be relevant for the properties of 4-Bromo-L-phenylalanine .

科学研究应用

化酶合成

4-溴-L-苯丙氨酸在化酶合成过程中被使用。一项研究展示了其在合成光学纯L-和D-联苯丙氨酸衍生物中的应用。该过程涉及将4-溴苯丙氨酸与芳基硼酸酯偶联,在温和水性条件下高产率和光学纯度下生成化合物(Ahmed et al., 2015)。

L-苯丙氨酸的生产

另一个研究领域涉及L-苯丙氨酸的生产,这是一种必需氨基酸。例如,已开发了一种体外系统,用于定量研究大肠杆菌中苯丙氨酸生物合成,有助于提高其产量(Ding et al., 2016)。

细胞毒性研究

4-溴-L-苯丙氨酸也被研究其对细胞毒性的影响。一项研究合成了各种苯丙氨酸衍生物,包括4-溴苯丙氨酸,以了解它们对人类结肠癌细胞系的细胞毒性(Zhao et al., 2015)。

位点特异性蛋白质合成

该化合物被用于涉及将氨基酸位点特异性地合并到蛋白质中的研究中。研究表明其在将4-碘-L-苯丙氨酸以及延伸至4-溴-L-苯丙氨酸合并到细胞自由系统蛋白质中的应用(Kodama et al., 2010)。

荧光氨基酸合成

研究新型荧光氨基酸的合成包括使用苯丙氨酸衍生物,如4-苯并[9]芘基-L-苯丙氨酸,发出绿蓝色光。这些衍生物在生物技术和制药研究中具有潜在应用(Gupta et al., 2020)。

靶向α放射治疗

4-溴-L-苯丙氨酸已被研究用于靶向α放射治疗(TAT)用于癌症治疗。对4-[211At]砹-L-苯丙氨酸合成的研究探索了这种应用,展示了其用于标记氨基酸衍生物用于TAT(Watanabe et al., 2018)。

苯丙氨酸氨裂解酶研究

催化L-苯丙氨酸转化的酶苯丙氨酸氨裂解酶在临床、工业和生物技术应用中具有重要意义。了解这种酶的作用和机制可以帮助生产和治疗涉及苯丙氨酸衍生物(MacDonald & D'Cunha, 2007)。

代谢工程

代谢工程方法用于增强像大肠杆菌这样的生物体中L-苯丙氨酸的生物合成,对于提高4-溴-L-苯丙氨酸等化合物的产量具有重要意义(Liu et al., 2018)。

作用机制

Target of Action

4-Bromo-L-phenylalanine is a derivative of the amino acid phenylalanine . As an amino acid derivative, it is often incorporated into bioactive molecules in drug molecules and organic synthesis intermediates . .

Biochemical Pathways

Phenylalanine, the parent compound of 4-Bromo-L-phenylalanine, is involved in several biochemical pathways. It is a precursor to tyrosine, and subsequently to the neurotransmitters dopamine, norepinephrine, and epinephrine . .

Pharmacokinetics

Phenylalanine is known to be well-absorbed and distributed throughout the body, and it is metabolized primarily in the liver .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-L-phenylalanine | |

CAS RN |

24250-84-8 | |

| Record name | 4-Bromo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-bromo-L-phenylalanine used in structural biology studies, as seen in the calcitonin receptor research?

A1: Halogens like bromine are heavier atoms that diffract X-rays more strongly than lighter atoms. This property makes 4-bromo-L-phenylalanine, when incorporated into proteins, a useful tool in X-ray crystallography. [] The presence of bromine in the salmon calcitonin analog helps determine the structure of the complex with the calcitonin receptor ectodomain. [] This structural information is crucial for understanding the receptor's interactions with its ligands.

Q2: How does the presence of 4-bromo-L-phenylalanine as a contaminant affect protein engineering using 4-iodo-L-phenylalanine?

A2: The research highlights that even a small contamination (3%) of 4-bromo-L-phenylalanine in a 4-iodo-L-phenylalanine sample can lead to significant incorporation (21%) of the former into the target protein during cell-free protein synthesis. [] This undesired incorporation can interfere with downstream applications that rely on the unique properties of 4-iodo-L-phenylalanine, such as chemoselective modifications. Purification of the 4-iodo-L-phenylalanine building block is therefore crucial for successful and controlled protein engineering. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1330945.png)

![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)

![2-[(6-Bromoquinazolin-4-yl)amino]ethanol](/img/structure/B1330970.png)